4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Overview
Description
Its chemical formula is C16H23ClN2O, and its CAS number is 67579-11-7 . As an analytical reference standard, U-48520 is structurally similar to known opioids. it is essential to note that this product is intended for research and forensic applications only and should not be used for human or veterinary purposes .
Preparation Methods
The synthetic routes and reaction conditions for U-48520 are not widely documented in the literature. industrial production methods likely involve specialized chemical processes to achieve high purity. Researchers may need to explore proprietary or unpublished sources to obtain detailed information on its synthesis.
Chemical Reactions Analysis
U-48520 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions are also not well-documented. Researchers interested in U-48520’s reactivity should conduct further investigations to uncover specific reaction pathways and intermediates.
Scientific Research Applications
Forensic Chemistry & Toxicology: U-48520 could serve as a reference standard for identifying and quantifying this compound in forensic samples.
Opioid Research: Researchers may study its pharmacological properties, receptor interactions, and potential toxicity.
Medicinal Chemistry: Investigating U-48520’s structure-activity relationships may lead to the development of novel analgesics or therapeutic agents.
Mechanism of Action
Unfortunately, the precise mechanism by which U-48520 exerts its effects remains elusive. Further research is needed to elucidate its molecular targets and signaling pathways.
Comparison with Similar Compounds
While U-48520 shares structural similarities with other opioids, its uniqueness lies in its specific chemical features. Unfortunately, no comprehensive list of similar compounds is readily available.
Properties
IUPAC Name |
4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-18(2)14-6-4-5-7-15(14)19(3)16(20)12-8-10-13(17)11-9-12/h8-11,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATXTTIUXCECJO-HUUCEWRRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342692 | |
Record name | rel-4-Chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-11-7 | |
Record name | rel-4-Chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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